molecular formula C9H7ClFNO3S B6230913 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride CAS No. 2385312-59-2

2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride

Cat. No.: B6230913
CAS No.: 2385312-59-2
M. Wt: 263.7
InChI Key:
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Description

2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a cyano group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the reaction of the intermediate with ethane-1-sulfonyl fluoride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug development, where the compound can be used to design inhibitors for specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity.

    2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl chloride: A related compound with a chloride group instead of fluoride.

Uniqueness

2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl fluoride group makes it particularly versatile in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride involves the reaction of 3-chloro-5-cyanophenol with ethylene oxide to form 2-(3-chloro-5-cyanophenoxy)ethanol, which is then reacted with sulfonyl chloride to form 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with hydrogen fluoride to form the desired product, 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride.", "Starting Materials": [ "3-chloro-5-cyanophenol", "ethylene oxide", "sulfonyl chloride", "hydrogen fluoride" ], "Reaction": [ "3-chloro-5-cyanophenol is reacted with ethylene oxide in the presence of a base catalyst to form 2-(3-chloro-5-cyanophenoxy)ethanol.", "2-(3-chloro-5-cyanophenoxy)ethanol is then reacted with sulfonyl chloride in the presence of a base catalyst to form 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl chloride.", "Finally, 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl chloride is reacted with hydrogen fluoride to form 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride." ] }

CAS No.

2385312-59-2

Molecular Formula

C9H7ClFNO3S

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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